molecular formula C15H13Cl2NO5S B2606841 2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid CAS No. 750613-66-2

2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid

Cat. No. B2606841
M. Wt: 390.23
InChI Key: AFTCIYJXQXSRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid” is a chemical compound with the CAS Number: 750613-66-2 . It has a molecular weight of 390.24 . The IUPAC name for this compound is 2,4-dichloro-5-{[(2-methoxybenzyl)amino]sulfonyl}benzoic acid . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13Cl2NO5S/c1-23-13-5-3-2-4-9(13)8-18-24(21,22)14-6-10(15(19)20)11(16)7-12(14)17/h2-7,18H,8H2,1H3,(H,19,20) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 390.24 .

Scientific Research Applications

Environmental Impact and Transformation

Research on benzophenone-4 (BP-4), which shares structural similarities with the chemical , highlights its transformation in chlorination disinfection processes. This transformation leads to the formation of chlorinated BP-4 analogs and other by-products through mechanisms such as chlorine substitution, Baeyer-Villiger-Type oxidation, and ester hydrolysis. The study provides insights into the environmental behavior and potential risks associated with chlorination by-products of similar compounds (Xiao et al., 2013).

Chemical Synthesis and Radiolabeling

The synthesis and labeling of related compounds have been explored for their applications in clinical trials and kinetic analyses. For example, the preparation of 14C- and 18O-labeled 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine hydrochloride, a cardiotonic with both inotropic and vasodilator activities, demonstrates the utility of these compounds in pharmacological research (Kau et al., 1985).

Toxicity Assessment

A study assessing the toxicity of various benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, found that these compounds exhibit low hazard potential. This research is crucial for understanding the safety profile of such chemicals in environmental and occupational settings (Gorokhova et al., 2020).

Novel Applications in Materials Science

Innovative uses of sulfonated aromatic compounds have been discovered in the development of thin-film composite nanofiltration membranes. These membranes, incorporating sulfonated aromatic diamine monomers, demonstrate improved water flux and dye rejection capabilities, underscoring the potential of such compounds in water treatment technologies (Liu et al., 2012).

Molecular Functionality and Drug Development

Research into hypoglycemic benzoic acid derivatives reveals the structure-activity relationships crucial for the development of therapeutic agents, such as repaglinide, for treating type 2 diabetes. This study underscores the importance of the benzoic acid core structure in medicinal chemistry (Grell et al., 1998).

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

2,4-dichloro-5-[(2-methoxyphenyl)methylsulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO5S/c1-23-13-5-3-2-4-9(13)8-18-24(21,22)14-6-10(15(19)20)11(16)7-12(14)17/h2-7,18H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTCIYJXQXSRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.